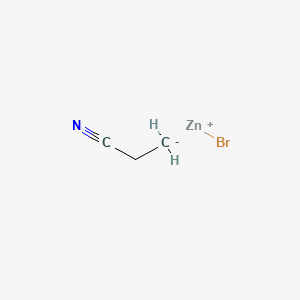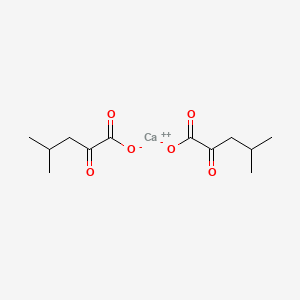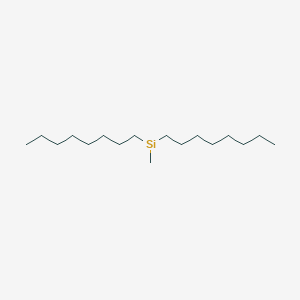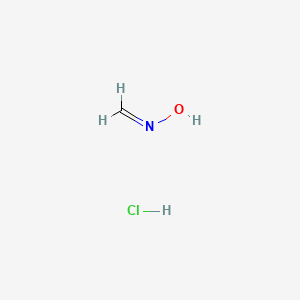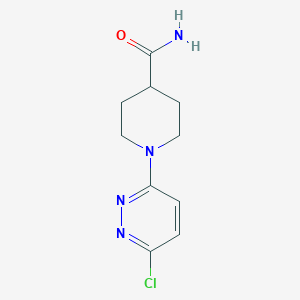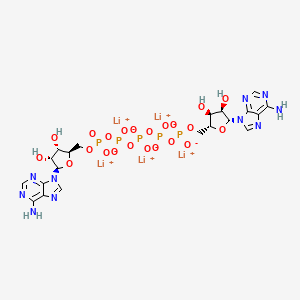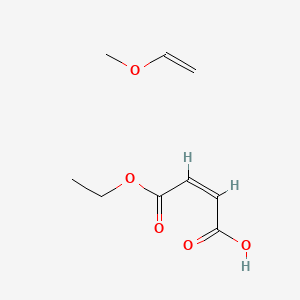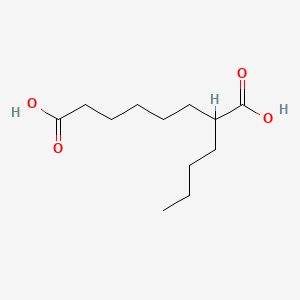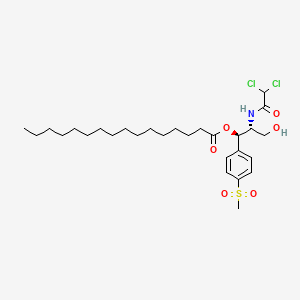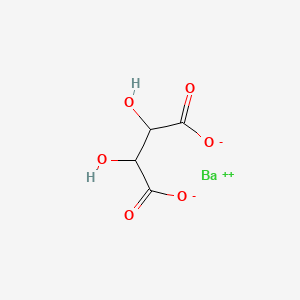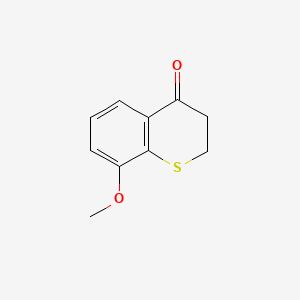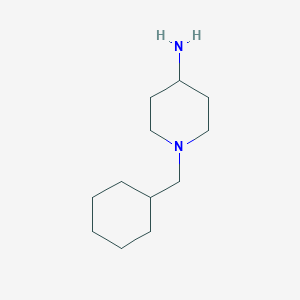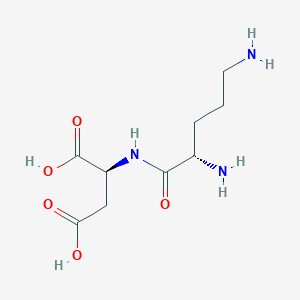
L-天冬氨酸,N-L-鸟氨酰-
描述
L-Aspartic acid, N-L-ornithyl- is a compound formed by the combination of L-aspartic acid and L-ornithine. This compound is known for its role in various biochemical processes, particularly in the management of hepatic encephalopathy. It is ingested as a crystalline salt, where the L-ornithine and L-aspartic acid hydrogen bond separates upon dissolution or exposure to gastric acidity .
科学研究应用
L-Aspartic acid, N-L-ornithyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and peptides.
Biology: The compound plays a role in metabolic pathways and is used in studies related to amino acid metabolism.
作用机制
Target of Action
The primary targets of L-Aspartic acid, N-L-ornithyl-, also known as L-Ornithine-L-aspartate (LOLA), are the liver, kidney, and muscle . These organs play a significant role in the urea cycle, which is crucial for the metabolism of L-Aspartic acid, N-L-ornithyl- .
Mode of Action
L-Aspartic acid, N-L-ornithyl- interacts with its targets primarily through the urea cycle . Both L-ornithine and L-aspartate, the constituent amino acids of L-Aspartic acid, N-L-ornithyl-, enter the urea cycle and help to produce glutamine and urea, thereby reducing the levels of ambient ammonia .
Biochemical Pathways
L-Aspartic acid, N-L-ornithyl- affects the urea cycle and the glutamine synthetic pathway . These pathways are essential for the detoxification of ammonia, a byproduct of protein metabolism. L-Aspartic acid, N-L-ornithyl- helps to convert ammonia into less toxic substances like urea and glutamine, which can be safely excreted from the body .
Pharmacokinetics
The pharmacokinetics of L-Aspartic acid, N-L-ornithyl- involves its absorption, distribution, metabolism, and excretion (ADME). L-Aspartic acid, N-L-ornithyl- is readily absorbed and metabolized. Its impact on healthy brain energy metabolism is minimal due to systemic clearance and the blood-brain barrier .
Result of Action
The primary result of the action of L-Aspartic acid, N-L-ornithyl- is the reduction of circulating ammonia levels . This leads to improvements in mental state in patients with hepatic encephalopathy, a condition characterized by confusion and altered level of consciousness due to liver failure .
Action Environment
The action, efficacy, and stability of L-Aspartic acid, N-L-ornithyl- can be influenced by various environmental factors. For instance, the presence of other amino acids and the pH of the environment can affect the dissociation of L-Aspartic acid, N-L-ornithyl- into its constituent amino acids . Furthermore, the effectiveness of L-Aspartic acid, N-L-ornithyl- can be affected by the overall health status of the liver, kidney, and muscle .
生化分析
Biochemical Properties
“L-Aspartic acid, N-L-ornithyl-” is involved in numerous biochemical reactions. Aspartic acid, one of the components of this compound, is a non-essential amino acid discovered by hydrolysis of asparagine . It exists in two isoforms: L-aspartic acid (L-Asp) and D-aspartic acid (D-Asp), with L-Asp being the main form . L-Asp is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate .
Cellular Effects
The effects of “L-Aspartic acid, N-L-ornithyl-” on cells are diverse and significant. L-Asp, for instance, is used in protein and nucleotide synthesis, gluconeogenesis, urea, and purine-nucleotide cycles, and neurotransmission . It also maintains NADH delivery to mitochondria and redox balance .
Molecular Mechanism
“L-Aspartic acid, N-L-ornithyl-” exerts its effects at the molecular level through various mechanisms. For example, L-Asp is transformed to oxaloacetate, which can enter the Kreb’s cycle . It also plays a role in the biosynthesis of the aspartic family of amino acids .
Metabolic Pathways
“L-Aspartic acid, N-L-ornithyl-” is involved in several metabolic pathways. L-Asp, for instance, is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It can also be converted to asparagine .
准备方法
Synthetic Routes and Reaction Conditions: L-Aspartic acid, N-L-ornithyl- can be synthesized through the condensation of L-aspartic acid and L-ornithine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between the carboxyl group of L-aspartic acid and the amino group of L-ornithine.
Industrial Production Methods: Industrial production of L-Aspartic acid, N-L-ornithyl- involves enzymatic processes where specific enzymes catalyze the reaction between L-aspartic acid and L-ornithine. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high purity .
化学反应分析
Types of Reactions: L-Aspartic acid, N-L-ornithyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products: The major products formed from these reactions include various derivatives of L-Aspartic acid, N-L-ornithyl- that have modified functional groups, enhancing their biochemical properties .
相似化合物的比较
L-Ornithine: A precursor in the urea cycle, involved in ammonia detoxification.
L-Aspartic Acid: An amino acid involved in the synthesis of other amino acids and in the urea cycle.
L-Ornithine-L-Aspartate: A combination of L-ornithine and L-aspartic acid, used similarly in the management of hepatic encephalopathy.
Uniqueness: L-Aspartic acid, N-L-ornithyl- is unique due to its combined properties of both L-ornithine and L-aspartic acid, making it effective in reducing ammonia levels and supporting metabolic functions. Its dual role in the urea cycle and neurotransmitter pathways distinguishes it from other similar compounds .
属性
IUPAC Name |
(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOLRAYANGZVFU-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426790 | |
| Record name | L-Aspartic acid, N-L-ornithyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7327-72-2 | |
| Record name | L-Aspartic acid, N-L-ornithyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


